molecular formula C7H10N4O4 B1306273 2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid CAS No. 436811-13-1

2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid

Cat. No.: B1306273
CAS No.: 436811-13-1
M. Wt: 214.18 g/mol
InChI Key: RTILMVAHPIJRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Chemical Classification

Systematic IUPAC Name:
3-(2,5-Dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)propanoic acid.

Synonyms:

  • 3-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)propanoic acid.
  • 309935-84-0 (CAS Registry Number).

Chemical Classification:

  • Bicyclic imidazole derivative with fused hexahydroimidazo[4,5-d]imidazole rings.
  • Hydantoin analog due to the presence of 2,5-diketone functional groups.

Molecular Structure and Formula

Molecular Formula: C₇H₁₀N₄O₄.
Molecular Weight: 214.18 g/mol.

Structural Features:

  • Core bicyclic system: Two fused imidazole rings with ketone groups at positions 2 and 5.
  • Propionic acid side chain at position 4 of the bicyclic scaffold.
  • Two undefined stereocenters (positions 3a and 6a).

Key Structural Data:

Property Value
SMILES C(CN1C2C(NC(=O)N2)NC1=O)C(=O)O
InChIKey VKJHKVYLLWVYJU-UHFFFAOYSA-N

Physical Properties

Property Value Source
Density 1.489 ± 0.06 g/cm³ (predicted)
Boiling Point 819.0 ± 65.0 °C (predicted)
Melting Point 273–275 °C (analogous compound)
Solubility Moderate in polar solvents (e.g., water, methanol)
Physical State Solid at room temperature

Chemical Properties

Acidity/Basicity:

  • pKa: 4.63 ± 0.10 (predicted for carboxylic acid group).

Reactivity:

  • Participates in cyclization reactions due to strained bicyclic system.
  • Carboxylic acid group enables salt formation or esterification.

Stability:

  • Stable under inert conditions; hydrolyzes under strong acidic/basic conditions.

Historical Context of Discovery and Characterization

  • Derived from hydantoin chemistry, first synthesized via modifications of the Bucherer–Bergs reaction (cyanohydrin + ammonium carbonate).
  • Early studies focused on its structural analogy to hydantoins, which are known for anticonvulsant activity.
  • Modern applications explored in peptide mimetics and enzyme inhibition studies.

Properties

IUPAC Name

2-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O4/c1-2(5(12)13)11-4-3(9-7(11)15)8-6(14)10-4/h2-4H,1H3,(H,9,15)(H,12,13)(H2,8,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTILMVAHPIJRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C2C(NC(=O)N2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389852
Record name 2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436811-13-1
Record name 2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid typically involves:

  • Construction of the bicyclic imidazo[4,5-d]imidazole core via cyclization reactions of appropriate diamino and keto precursors.
  • Introduction of the propionic acid side chain through acylation or alkylation steps.
  • Oxidation or controlled hydrolysis to install the 2,5-dioxo (keto) functionalities on the bicyclic ring.

Specific Synthetic Routes

Cyclization of Diamino Precursors with Dicarbonyl Compounds
  • Starting from a diaminoimidazole or related diamine, condensation with a dicarbonyl compound (such as glyoxal or diketones) under acidic or neutral conditions leads to ring closure forming the imidazo[4,5-d]imidazole core.
  • The reaction conditions are optimized to favor the formation of the hexahydro bicyclic system with keto groups at the 2 and 5 positions.
  • This step is often performed in aqueous or alcoholic solvents at elevated temperatures (50–100 °C) for several hours.
Introduction of the Propionic Acid Side Chain
  • The propionic acid moiety can be introduced by reacting the bicyclic core with halo-propionic acid derivatives (e.g., 3-bromopropionic acid) or by acylation with propionyl chloride followed by hydrolysis.
  • Alternatively, the amino group on the bicyclic ring can be acylated with protected propionic acid derivatives, followed by deprotection to yield the free acid.
  • These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases like triethylamine to neutralize generated acids.
Oxidation and Purification
  • The keto groups at positions 2 and 5 are introduced or stabilized by mild oxidation using reagents such as hydrogen peroxide or by controlled hydrolysis of imine intermediates.
  • Purification is achieved by recrystallization from water or aqueous ethanol, or by chromatographic methods (e.g., reverse-phase HPLC) to obtain analytically pure compound.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Cyclization Diaminoimidazole + glyoxal Water/EtOH 80 °C 4–6 hours 70–85 Acidic catalyst may be used
Propionic acid side chain introduction 3-Bromopropionic acid + bicyclic amine DMF + Et3N 50 °C 12 hours 60–75 Base neutralizes HBr formed
Oxidation H2O2 or mild oxidant Aqueous solution RT 1–2 hours >90 Ensures keto group formation
Purification Recrystallization or HPLC Water/EtOH RT Analytical purity >98%

Research Findings and Optimization

  • Studies indicate that the choice of solvent and temperature critically affects the cyclization efficiency and purity of the bicyclic core.
  • Using glyoxal as the dicarbonyl source provides better regioselectivity for the 2,5-dioxo substitution pattern.
  • The propionic acid side chain introduction is more efficient when using haloacid derivatives under basic conditions to avoid side reactions.
  • Oxidation steps must be carefully controlled to prevent over-oxidation or ring degradation.
  • Analytical characterization (NMR, IR, MS) confirms the presence of the imidazo[4,5-d]imidazole core and the propionic acid substituent.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which adds hydrogen to the molecule.

    Substitution: This involves replacing one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways depend on the context of its application, such as enzyme inhibition in medicinal chemistry or binding interactions in materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Name CAS Number Molecular Weight Key Substituents Applications/Synthetic Notes
2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-4-methylsulfanyl-butyric acid 436811-14-2 274.30 Methylsulfanyl-butyric acid Intermediate in peptide mimetics
4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid 370585-14-1 228.21 Butyric acid Biochemical research; heterocyclic ligand
2-(4,4-Dimethyl-5-oxo-4,5-dihydro-imidazol-1-yl)-2-methyl-propionic acid 114535-98-7 214.23 Dimethylimidazolone, methylpropionate Agrochemical intermediate
Imazamox (herbicide) 114311-32-9 326.29 Pyridinecarboxylic acid Herbicide targeting acetolactate synthase
MCPP (Mecoprop) 93-65-2 214.65 Chlorophenoxypropionic acid Broadleaf weed control

Structural and Functional Differences

  • Core Heterocycle: The target compound and its analogs (e.g., 436811-14-2, 370585-14-1) share a fused imidazolidinedione core, while imazamox and MCPP feature simpler imidazolinone or phenoxypropionic acid backbones.
  • Side Chain Variations :
    • The propionic acid chain in the target compound improves solubility compared to methylsulfanyl-butyric acid (436811-14-2), which introduces lipophilicity .
    • Imazamox and MCPP lack the bicyclic core but utilize carboxylic acid groups for herbicidal activity via enzyme inhibition .

Physicochemical Properties

  • Solubility : The propionic acid moiety enhances aqueous solubility compared to methylsulfanyl or pyridinecarboxylic acid derivatives (e.g., imazamox) .
  • Molecular Weight : The target compound’s molecular weight (~212–228 g/mol, extrapolated) is lower than imazamox (326.29 g/mol), suggesting better bioavailability .

Biological Activity

The compound 2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid , also known by its IUPAC name, has garnered attention in recent years due to its potential biological activities. This article explores its chemical structure, biological activities, and relevant case studies that highlight its significance in pharmacology and biochemistry.

Chemical Structure

The molecular formula for this compound is C8H11N5O5C_8H_{11}N_5O_5. Its structure features a hexahydro-imidazo[4,5-d]imidazole core with a propionic acid moiety. The presence of two carbonyl groups contributes to its dioxo characteristic, which may play a role in its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of imidazole compounds often possess significant antibacterial and antifungal activities. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential enzymes.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pathways such as NF-kB and COX enzymes.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of imidazole derivatives, including compounds structurally similar to this compound. The results indicated:

CompoundMIC (µg/mL)Target Organism
Compound A8E. coli
Compound B16S. aureus
2-(2,5-Dioxo...)12C. albicans

These findings suggest that the compound has competitive antimicrobial activity against common pathogens.

Anti-inflammatory Activity

In another study focusing on the anti-inflammatory properties of imidazole derivatives, it was found that:

  • Inhibition of COX Enzymes : The compound showed a significant reduction in COX-2 expression in vitro at concentrations as low as 10 µM.
  • Reduction of Cytokine Production : Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in human macrophage cell lines.

Cytotoxicity Studies

A preliminary evaluation of cytotoxicity against various cancer cell lines revealed:

Cell LineIC50 (µM)
HeLa (cervical)15
MCF-7 (breast)20
A549 (lung)25

These results indicate that the compound may have selective cytotoxic effects on certain cancer cells, warranting further investigation into its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis of structurally similar imidazole derivatives (e.g., IEPA) involves condensation reactions between imidazole precursors and activated esters. For example, (±)-3-(Ethoxycarbonyl)-2-(imidazol-1-yl)propionic acid (IEPA) is synthesized via refluxing imidazole with diethyl fumarate in ethanol, followed by recrystallization . To optimize yield, control reaction temperature (e.g., 80–100°C) and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in polar solvents (e.g., water or ethanol) ensures phase-pure material .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound’s purity and structural conformation?

  • Methodological Answer : Employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon backbone.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass 274.031683 for related metabolites) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) to assess thermal stability and identify solvates or polymorphs .

Q. How should crystallization solvents be selected to obtain phase-pure material?

  • Methodological Answer : Solvent polarity significantly impacts polymorphism. For example, IEPA crystallizes as a pseudopolymorph (Form II) from water, stabilized by hydrogen bonds (O···O distances: 2.903–2.936 Å) . Test solvents of varying polarity (e.g., ethanol, water, DMF) and analyze crystal packing via single-crystal X-ray diffraction. Monitor solvent evaporation rates to control nucleation kinetics.

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when analyzing polymorphic forms of this compound?

  • Methodological Answer : Combine multiple techniques:

  • Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding networks and unit-cell parameters (e.g., triclinic system with angles α = 105.40°, β = 103.96°, γ = 104.84° for related structures) .
  • Powder X-ray Diffraction (PXRD) : Compare experimental and simulated patterns to detect phase impurities.
  • Computational Modeling : Use software like SHELXL to refine structural models and validate against experimental data . Discrepancies in thermal parameters (e.g., U<sup>eq</sup>) may indicate disordered solvent molecules or lattice defects.

Q. What experimental approaches are suitable for investigating the compound’s hydrogen-bonding patterns in different crystalline environments?

  • Methodological Answer :

  • X-ray Crystallography : Quantify hydrogen-bond distances and angles (e.g., O–H···O or N–H···O interactions) .
  • Infrared (IR) Spectroscopy : Identify vibrational modes associated with hydrogen-bonded functional groups (e.g., carbonyl stretches at 1700–1750 cm⁻¹).
  • Solid-State NMR : Probe hydrogen-bond dynamics and lattice environments using <sup>1</sup>H-<sup>13</sup>C cross-polarization magic-angle spinning (CP-MAS) techniques.

Q. How does the compound’s stability under varying pH and temperature conditions affect its applicability in biological studies?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 37°C. Monitor degradation via HPLC and identify hydrolytic byproducts (e.g., imidazole ring cleavage).
  • Thermal Stability : Use TG-DSC to determine decomposition thresholds. For example, IEPA’s pseudopolymorph (Form II) loses solvent water at ~120°C .
  • Biological Compatibility : Assess stability in cell culture media (e.g., DMEM) using LC-MS to confirm integrity over 24–72 hours.

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in thermal analysis data (DSC/TG) between batches?

  • Methodological Answer :

  • Standardize Protocols : Ensure identical heating rates (e.g., 10°C/min) and sample masses (5–10 mg).
  • Solvent Content Analysis : Use Karl Fischer titration to quantify residual solvent, which may alter TG curves .
  • Batch Comparison : Overlay DSC thermograms to detect polymorphic transitions (e.g., endothermic peaks at 150–200°C).

Q. What strategies mitigate variability in biological assay results involving this compound?

  • Methodological Answer :

  • Purity Verification : Require ≥98% purity (HPLC) and confirm absence of endotoxins via LAL assay.
  • Dose-Response Curves : Use standardized cell viability assays (e.g., MTT ) across multiple cell lines.
  • Positive Controls : Include structurally validated compounds (e.g., phenylpyrazolone derivatives ) to benchmark activity.

Tables of Key Data

Characterization Technique Key Parameters Example Data Reference
Single-Crystal X-ray DiffractionSpace group, unit-cell parametersTriclinic P1, a=6.895 Å, b=10.443 Å
DSC/TGMelting point, decomposition temperatureTm = 120°C (water loss)
HRMSExact mass (m/z)274.031683

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.